4-Iodo-3-methylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

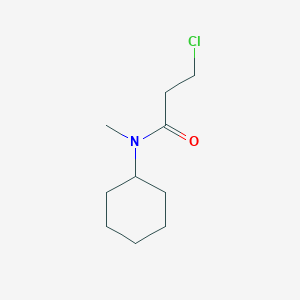

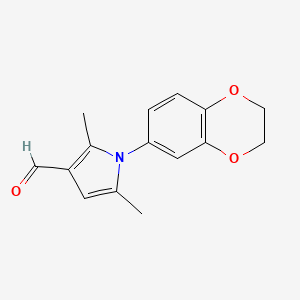

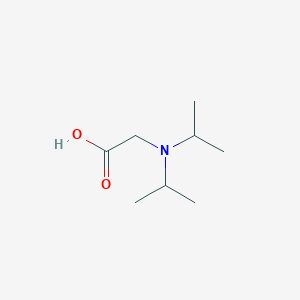

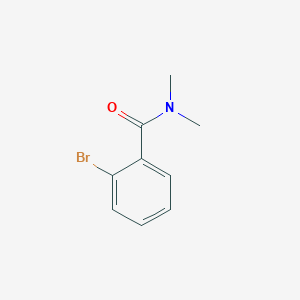

4-Iodo-3-methylbenzohydrazide, also known as IMBH, is a chemical compound commonly used in scientific experiments due to its unique physical and chemical properties. It has a molecular formula of C8H9IN2O .

Molecular Structure Analysis

The molecular structure of 4-Iodo-3-methylbenzohydrazide consists of an iodine atom attached to a benzene ring, which also carries a methyl group and a hydrazide group . The average mass of the molecule is 276.074 Da .

Physical And Chemical Properties Analysis

4-Iodo-3-methylbenzohydrazide has a molecular weight of 276.07 g/mol. It is a solid at room temperature .

Scientific Research Applications

Medicine: Diagnostic Imaging Agents

4-Iodo-3-methylbenzohydrazide: can be utilized in the development of diagnostic imaging agents. Its iodine moiety can be radioactively labeled, making it a potential candidate for use in nuclear medicine for imaging purposes such as PET scans. This application leverages the compound’s ability to bind to specific biological targets, providing a pathway for visualizing physiological processes at the molecular level .

Agriculture: Pesticide Synthesis

In agriculture, 4-Iodo-3-methylbenzohydrazide may serve as a precursor in the synthesis of novel pesticides. Its structural framework can be incorporated into larger molecules designed to interact with specific enzymes or receptors in pests, leading to the development of more effective and targeted agrochemicals .

Material Science: Polymer Modification

The compound finds application in material science, particularly in the modification of polymers. The iodo and hydrazide functional groups in 4-Iodo-3-methylbenzohydrazide can participate in various chemical reactions, allowing for the creation of tailored polymers with desired physical and chemical properties for use in coatings, adhesives, and other materials .

Environmental Science: Pollutant Remediation

Environmental science can benefit from the use of 4-Iodo-3-methylbenzohydrazide in pollutant remediation strategies. It can be a building block for synthesizing compounds that bind to and neutralize environmental contaminants, aiding in the cleanup of hazardous waste sites .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound can be employed in enzyme inhibition studies. By modifying the hydrazide moiety, researchers can create derivatives that act as inhibitors for specific enzymes, helping to elucidate their mechanisms and roles in various biological pathways .

Pharmacology: Drug Development

Pharmacologically, 4-Iodo-3-methylbenzohydrazide could be used in drug development, particularly in the synthesis of small-molecule drugs. Its structural elements can be incorporated into pharmacophores, which are parts of a molecule responsible for its biological activity, thus contributing to the creation of new therapeutic agents .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, 4-Iodo-3-methylbenzohydrazide can serve as a chromatographic standard due to its distinct chemical properties. It can be used to calibrate instruments and validate methods, ensuring accurate and precise analytical measurements .

Organic Synthesis: Synthetic Intermediate

Lastly, in organic synthesis, the compound is valuable as a synthetic intermediate. Its iodo group is a versatile handle that can undergo various transformations, enabling the construction of complex organic molecules for research and industrial applications .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-iodo-3-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGKGGQHAMDZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NN)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3-methylbenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)